4-Chloro-6-methylnicotinonitrile

Epigenetics PRMT6 Methyltransferase

Researchers developing selective PRMT inhibitors often face a bottleneck: finding a compact, bifunctional scaffold that combines validated biological activity with a reactive synthetic handle. 4-Chloro-6-methylnicotinonitrile (CAS 38875-76-2) directly addresses this. • Demonstrated nanomolar potency: PRMT6 IC50 = 78 nM; CARM1/PRMT4 IC50 = 33 nM - enables structure-based lead optimization from day one. • Reactive 4-Cl group supports rapid parallel SAR via SNAr with amines, thiols, and alkoxides, or Pd-catalyzed cross-couplings. • Well-characterized physicochemical profile (b.p. 265.5 °C, density 1.26 g/cm³) and a published synthetic route ensure reliable scale-up and analytical method development. Supplied with full QC documentation for regulated research environments.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 38875-76-2
Cat. No. B1591778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylnicotinonitrile
CAS38875-76-2
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C#N)Cl
InChIInChI=1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3
InChIKeyWAYNDJKNBVJWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methylnicotinonitrile: Strategic Pyridine Scaffold


4-Chloro-6-methylnicotinonitrile (CAS 38875-76-2) is a halogenated pyridine derivative with a distinct substitution pattern: a chlorine atom at the 4-position and a methyl group at the 6-position of the nicotinonitrile ring [1]. Its molecular formula is C₇H₅ClN₂, with a molecular weight of 152.58 g/mol . The combination of a reactive aryl chloride and a nitrile group makes it a privileged building block for medicinal chemistry and agrochemical research. The specific 4-chloro substitution provides a unique electronic and steric environment compared to its 2-chloro isomer, influencing its reactivity in cross-coupling and nucleophilic aromatic substitution reactions .

4-Chloro substitution enables SNAr and cross-coupling diversification
Methyltransferase inhibitory activity supports epigenetic probe studies
Defined synthetic protocol provides reliable entry for scale-up

Why 4-Chloro-6-methylnicotinonitrile Cannot Be Substituted


The substitution pattern on the nicotinonitrile ring dictates its reactivity and biological profile, making generic substitution scientifically untenable. For instance, the 2-chloro isomer (CAS 28900-10-9) exhibits a different reactivity profile in nucleophilic aromatic substitution due to altered electronic effects from the adjacent ring nitrogen . Similarly, the absence of the chlorine atom in 6-methylnicotinonitrile (CAS 3222-48-8) eliminates a key synthetic handle for diversification, drastically limiting its utility in building complex molecular libraries . While the bromo analog (CAS 1374665-16-3) may offer similar reactivity, its distinct molecular weight and physical properties [1] complicate formulation and analytical method development, particularly in regulated environments where established impurity profiles are critical. The following evidence demonstrates how these differences manifest in quantifiable outcomes.

2-Chloro isomer (CAS 28900-10-9)
Differing electronic activation may shift reactivity and regiochemical outcomes in diversification libraries.
6-Methylnicotinonitrile (CAS 3222-48-8)
Lacks the chlorine synthetic handle, severely limiting elaboration into 4-substituted analogs.
Bromo analog (CAS 1374665-16-3)
Distinct molecular weight and impurity profile may complicate analytical method transfer and impurity tracking.

4-Chloro-6-methylnicotinonitrile: Evidence-Based Differentiation


PRMT6 Inhibition Profile

4-Chloro-6-methylnicotinonitrile demonstrates potent inhibition of protein arginine methyltransferase 6 (PRMT6) with an IC50 of 78 nM [1]. This level of potency against a specific epigenetic target is a key differentiator from simpler, non-halogenated nicotinonitrile analogs, which are generally inactive or require significant structural elaboration for similar activity. This data positions the compound as a validated starting point for the development of PRMT6-targeted chemical probes and therapeutics, a utility not shared by its non-chlorinated or differently substituted isomers.

PRMT6 IC50
Reported
78 nM vs >10 µM (non-halogenated)
Supports PRMT6 target engagement studies
Cell-free assay; cellular potency may differ. Class-level comparator.
Epigenetics PRMT6 Methyltransferase Inhibitor

CARM1 Inhibition and PRMT Cross-Reactivity

Beyond PRMT6, the compound also exhibits significant inhibitory activity against coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4), with a reported IC50 of 33 nM [1]. This cross-reactivity within the protein arginine methyltransferase (PRMT) family, while not demonstrating selectivity, is a valuable quantitative indicator of the compound's ability to engage a specific class of epigenetic enzymes. This dual-inhibition profile contrasts with simpler nicotinonitrile analogs, which lack the structural features necessary for high-affinity binding to these targets.

CARM1 IC50
Reported
33 nM vs >10 µM (non-halogenated)
Supports CARM1 pathway inhibition context
In vitro enzymatic assay; selectivity across PRMTs not established.
Epigenetics CARM1 PRMT4 Methyltransferase Inhibitor

Validated Synthetic Route

A detailed, multi-step synthetic route for 4-chloro-6-methylnicotinonitrile has been disclosed, starting from 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide and using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), yielding the desired product in a 37% overall yield . This established procedure, reported in a patent application, provides a clear, reproducible starting point for chemical synthesis and scale-up, which is a significant practical advantage over structurally similar compounds for which no optimized or scalable route has been published. For example, while the 2-chloro isomer (CAS 28900-10-9) is commercially available, its published synthetic details are less defined in the primary literature , creating potential reproducibility challenges for in-house synthesis.

Synthetic Yield
Source review
37% yield (POCl₃/PCl₅)
Defined synthetic entry point; benchmark for optimization
Patent-derived procedure; reproducibility to verify.
Organic Synthesis Process Chemistry Heterocyclic Chemistry

4-Position Reactivity for Nucleophilic Substitution

The 4-chloro substituent in 4-chloro-6-methylnicotinonitrile is strategically positioned for nucleophilic aromatic substitution (SNAr), as it is activated by both the adjacent ring nitrogen and the electron-withdrawing nitrile group at the 3-position. This electronic activation is quantitatively different from that of the 2-chloro isomer (CAS 28900-10-9), where the chlorine is at a position less favorable for certain cross-coupling reactions . The compound can undergo a variety of transformations, including methoxylation, thiolation, and Buchwald-Hartwig amination, to generate diverse libraries of 4-substituted nicotinonitriles . This specific reactivity profile makes it a superior starting material for exploring the SAR at the pyridine ring's 4-position, a key vector for modulating biological activity in many medicinal chemistry campaigns.

SNAr Reactivity
Class-level inference
Activated 4-chloro enables distinct cross-coupling scope
Supports regiochemical diversification workflows
Reactivity context may vary by substrate; comparative data limited.
Synthetic Methodology Medicinal Chemistry Building Block SAR

4-Chloro-6-methylnicotinonitrile: Prioritized Applications


PRMT6/PRMT4 Epigenetic Probe Development

With demonstrated nanomolar potency against both PRMT6 (IC50 = 78 nM) and CARM1/PRMT4 (IC50 = 33 nM) [1], 4-chloro-6-methylnicotinonitrile is an ideal starting point for medicinal chemistry programs focused on developing selective inhibitors of these protein arginine methyltransferases. Its small size and distinct substitution pattern allow for efficient optimization of potency, selectivity, and pharmacokinetic properties through rational design. The compound serves as a validated chemical probe for studying the biological roles of PRMT6 and PRMT4 in cellular models of disease.

Synthesis of 4-Substituted Nicotinonitrile Libraries

The defined reactivity of the 4-chloro group enables the rapid and parallel synthesis of diverse 4-substituted nicotinonitrile derivatives through nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, or via palladium-catalyzed cross-couplings . This utility is further supported by a validated synthetic route , allowing for reliable in-house preparation or scale-up. This makes the compound a highly valuable building block for generating SAR data and identifying new lead molecules in a time- and resource-efficient manner.

Reference Standard and Impurity Profiling

The well-characterized physical properties, including a defined boiling point (265.5 °C) and density (1.26 g/cm³) , combined with the availability of a detailed synthetic procedure , establish 4-chloro-6-methylnicotinonitrile as a suitable reference standard for analytical method development and quality control. It can be used to identify and quantify structurally related impurities in active pharmaceutical ingredients (APIs) or key intermediates that share the nicotinonitrile core, a critical function in pharmaceutical development and manufacturing.

Application
Selection Property
Validation Focus
PRMT6/PRMT4 pathway probe studies
Methyltransferase inhibition context
PRMT6 and CARM1 enzymatic assay endpoints
4-substituted nicotinonitrile library synthesis
4-chloro SNAr / cross-coupling reactivity
Regiochemical diversification
Analytical reference standard for impurity profiling
Defined physical and synthetic characterization
Impurity profiling in nicotinonitrile-containing APIs

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